molecular formula C12H18ClNO3S B498023 N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide CAS No. 886125-30-0

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B498023
CAS No.: 886125-30-0
M. Wt: 291.79g/mol
InChI Key: KBWHGLSOPGTBST-UHFFFAOYSA-N
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Description

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the tert-butyl group. One common method involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with tert-butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to sulfonic acids or amines.

Scientific Research Applications

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.

    Industry: It can be used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-5-chloro-2-methoxybenzenesulfonamide
  • N-(tert-butyl)-5-chloro-4-methylbenzenesulfonamide
  • N-(tert-butyl)-2-methoxy-4-methylbenzenesulfonamide

Uniqueness

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzenesulfonamide core. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-tert-butyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S/c1-8-6-10(17-5)11(7-9(8)13)18(15,16)14-12(2,3)4/h6-7,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWHGLSOPGTBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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